2-(3-Pyridyl)-4-pentyn-2-ol

Description

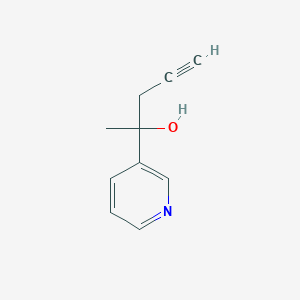

2-(3-Pyridyl)-4-pentyn-2-ol is an organic compound featuring a pyridine ring substituted at the 3-position attached to a 4-pentyn-2-ol backbone. The core structure consists of a propargyl alcohol moiety (HO-C(CH2C≡CH)(R)), where R represents the 3-pyridyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes due to its reactive alkyne and hydroxyl functional groups.

Properties

IUPAC Name |

2-pyridin-3-ylpent-4-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-6-10(2,12)9-5-4-7-11-8-9/h1,4-5,7-8,12H,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQPOOSNURAQBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)(C1=CN=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401261594 | |

| Record name | α-Methyl-α-2-propyn-1-yl-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89242-76-2 | |

| Record name | α-Methyl-α-2-propyn-1-yl-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89242-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-α-2-propyn-1-yl-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyridyl)-4-pentyn-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromopyridine and propargyl alcohol.

Grignard Reaction: 3-bromopyridine is reacted with magnesium in anhydrous ether to form the Grignard reagent, 3-pyridylmagnesium bromide.

Addition Reaction: The Grignard reagent is then reacted with propargyl alcohol to yield this compound.

The reaction conditions generally involve maintaining an inert atmosphere (e.g., nitrogen or argon) and controlling the temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyridyl)-4-pentyn-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triple bond can be reduced to a double or single bond.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols.

Major Products

Oxidation: 2-(3-Pyridyl)-4-pentyn-2-one.

Reduction: 2-(3-Pyridyl)-4-penten-2-ol or 2-(3-Pyridyl)-4-pentanol.

Substitution: Various substituted pyridyl derivatives depending on the substituent used.

Scientific Research Applications

2-(3-Pyridyl)-4-pentyn-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Pyridyl)-4-pentyn-2-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl and alkyne groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 4-pentyn-2-ol derivatives arises from variations in the substituent attached to the central carbon. Below is a comparative analysis of 2-(3-Pyridyl)-4-pentyn-2-ol and its analogs:

Structural and Physicochemical Properties

Key Observations:

- Pyridyl Position: The 3-pyridyl isomer (target compound) differs from the 2-pyridyl analog in nitrogen positioning, influencing hydrogen-bonding capacity and metal-coordination behavior. The 3-pyridyl group may offer better steric accessibility in catalytic applications.

- Substituent Effects: Chlorine atoms in the dichlorophenyl derivative enhance electrophilicity and resistance to oxidation, making it suitable for halogenated drug intermediates. In contrast, the methylsulfonyl group increases polarity and solubility in aqueous media.

Biological Activity

Introduction

2-(3-Pyridyl)-4-pentyn-2-ol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 149.19 g/mol. The compound features a pyridine ring, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 149.19 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Interaction with Enzymes

Research indicates that compounds containing a pyridine moiety can influence the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes. The presence of the pentynol group may enhance its binding affinity to these targets.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

Case Study: Cytotoxicity Assay

In a study published in PubMed, researchers assessed the cytotoxic effects of this compound on human tumor cell lines using MTT assays. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM depending on the cell line.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its ability to modulate inflammatory responses.

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines | PubMed |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | Ongoing research |

Research Findings and Implications

The findings regarding the biological activity of this compound highlight its potential as a lead compound for drug development. The ability to inhibit cancer cell growth and modulate inflammation opens avenues for further research into its therapeutic applications.

Future Directions

- Mechanistic Studies : Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects.

- In Vivo Studies : Animal studies will be essential to evaluate the pharmacokinetics and safety profile of this compound before clinical trials can be considered.

- Analog Development : Synthesis of analogs may enhance potency and selectivity towards specific biological targets, improving therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.